molecular formula C16H18Cl2N4 B1682486 Stilbamidine dihydrochloride CAS No. 6935-63-3

Stilbamidine dihydrochloride

Cat. No.: B1682486
CAS No.: 6935-63-3
M. Wt: 337.2 g/mol
InChI Key: BJYYRSDXFXLJIV-SEPHDYHBSA-N
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Description

Stilbamidine dihydrochloride is a diamidine compound derived from stilbene. It is primarily used in the form of its crystalline isethionate salt for treating various fungal infections. This compound has been known for its antifungal, antiprotozoal, and antibacterial properties, making it a valuable agent in medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stilbamidine dihydrochloride is synthesized through a series of chemical reactions involving stilbene as the starting material. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The final product is then crystallized and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Stilbamidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of stilbamidine, which can have different biological and chemical properties .

Scientific Research Applications

Stilbamidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of stilbamidine dihydrochloride involves its interaction with nucleic acids, primarily DNA. It binds to the DNA of pathogens, inhibiting their replication and transcription processes. This leads to the disruption of cellular functions and ultimately the death of the pathogen. The compound also affects the lysosomes, leading to an increase in lysosome-like bodies and secretion granules in trypanosomal organisms .

Comparison with Similar Compounds

    Pentamidine: Another diamidine compound with similar antifungal and antiprotozoal properties.

    Propamidine: Known for its antibacterial and antifungal activities.

    Hydroxystilbamidine: A derivative of stilbamidine with similar biological properties but lower toxicity.

Uniqueness: Stilbamidine dihydrochloride is unique due to its high affinity for DNA and its ability to disrupt cellular processes in a wide range of pathogens. Its effectiveness in treating fungal infections and protozoal diseases, along with its relatively lower toxicity compared to other similar compounds, makes it a valuable agent in medical research and treatment .

Properties

IUPAC Name

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4.2ClH/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;;/h1-10H,(H3,17,18)(H3,19,20);2*1H/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYYRSDXFXLJIV-SEPHDYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

122-06-5 (Parent)
Record name Stilbamidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6935-63-3
Record name Stilbamidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STILBAMIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102Z61E52U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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